Cas no 24848-20-2 (4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol)
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 3H-1,2,4-Triazole-3-thione,4-amino-2,4-dihydro-5-(trifluoromethyl)-
- 4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
- 4-AMINO-5-TRIFLUOROMETHYL-4H-[1,2,4]-TRIAZOLE-3-THIOL
- 4-Amino-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol
- 1-amino-5-mercapto-2-trifluoromethyl-1,3,4-triazole
- 3-trifluoromethyl-4-amino-5-mercapto-1,2,4-triazole
- 4-amino-3-mercapto-5-trifluoromethyl-1,2,4-triazole
- 4-amino-5-mercapto-3-trifluoromethyl-1,2,4-triazole
- 4-amino-5-trifluoromethyl-1,2,4-triazole-3-thiol
- 4-Amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- EN300-03103
- 4-amino-3-(trifluoromethyl)-1H-1, 2, 4-triazole-5-thione
- CTUZXHZTENNONS-UHFFFAOYSA-N
- FS-1249
- F0820-0460
- AKOS000273147
- AF-399/25039002
- SCHEMBL2550894
- 4-Amino-5-mercapto-3-(trifluoromethyl)-s-triazole
- AKOS005580170
- 4-Amino-2,4-dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
- 24848-20-2
- 4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- DTXSID20381707
- 4-amino-3-mercapto-5-(trifluoromethyl)-4h-1,2,4-triazole
- NSC-156613
- 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(trifluoromethyl)-
- NSC156613
- CINAMETICACID
- Z56824188
- MFCD00101076
- FT-0617532
- STK300341
- ALBB-014345
- 4-AMINO-5-(TRIFLUOROMETHYL)-2H-1,2,4-TRIAZOLE-3-THIONE
- 4H-1,2,4-triazole-3-thiol, 4-amino-5-(trifluoromethyl)-
- STK649513
- 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol
-
- MDL: MFCD00101076
- Inchi: 1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11)
- InChI Key: CTUZXHZTENNONS-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(F)(F)F)N1N
Computed Properties
- Exact Mass: 184.00300
- Monoisotopic Mass: 184.00305177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 85.7Ų
Experimental Properties
- Color/Form: Not determined
- PSA: 95.53000
- LogP: 0.88060
- Solubility: Not determined
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009897-2.5g |
4-Amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol |
24848-20-2 | 95+% | 2.5g |
£46.00 | 2022-03-01 | |
| Chemenu | CM338365-1g |
4-Amino-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
24848-20-2 | 95%+ | 1g |
$194 | 2021-08-18 | |
| Chemenu | CM338365-5g |
4-Amino-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
24848-20-2 | 95%+ | 5g |
$449 | 2021-08-18 | |
| Chemenu | CM338365-10g |
4-Amino-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
24848-20-2 | 95%+ | 10g |
$840 | 2021-08-18 | |
| TRC | A638258-100mg |
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
24848-20-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638258-500mg |
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
24848-20-2 | 500mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A638258-1g |
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
24848-20-2 | 1g |
$ 160.00 | 2022-06-07 | ||
| Fluorochem | 009897-1g |
4-Amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol |
24848-20-2 | 95+% | 1g |
£25.00 | 2022-03-01 | |
| Ambeed | A402582-10g |
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
24848-20-2 | 97% | 10g |
$465.0 | 2024-04-20 | |
| Chemenu | CM338365-1g |
4-Amino-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
24848-20-2 | 95%+ | 1g |
$91 | 2024-07-28 |
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Suppliers
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Introduction to 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 24848-20-2) in Modern Chemical and Pharmaceutical Research
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, identified by its CAS number 24848-20-2, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to the triazole class, which is well-known for its broad spectrum of biological activities. The presence of both amino and thiol functional groups, coupled with a trifluoromethyl substituent, enhances its potential as a versatile intermediate in the synthesis of pharmacologically active molecules.
The trifluoromethyl group is particularly noteworthy in modern drug design, as it is frequently incorporated into molecules to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. In the context of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, this substituent likely contributes to the compound's ability to interact favorably with biological targets, making it a valuable building block for the development of novel therapeutic agents.
The thiol moiety in this compound introduces a nucleophilic site that can participate in various chemical reactions, including disulfide bond formation and metal coordination. These properties make it useful in the synthesis of complex molecules and in exploring redox-sensitive mechanisms in biological systems. Additionally, the amino group provides opportunities for further functionalization through reductive amination, amide bond formation, or other common organic transformations.
Recent research has highlighted the potential of triazole derivatives as scaffolds for drug discovery. For instance, studies have demonstrated that modifications at the 1,2,4-triazole core can significantly alter biological activity. The incorporation of fluorine atoms, such as in 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, has been shown to enhance binding interactions with enzymes and receptors. This has led to the exploration of such compounds in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
In the realm of medicinal chemistry, the synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves multi-step organic transformations that showcase the compound's synthetic versatility. The synthesis typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole ring. Subsequent functionalization steps introduce the amino group at the 4-position and the trifluoromethyl group at the 5-position. The final step involves thiolation at the 3-position of the triazole ring.
The introduction of fluorine atoms into organic molecules is a well-established strategy to improve drug-like properties. The trifluoromethyl group in particular is known for its ability to modulate lipophilicity and electronic properties of a molecule. In 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, this group likely enhances interactions with biological targets by increasing hydrophobicity while maintaining favorable electronic characteristics.
The thiol group also plays a critical role in biological interactions. Thiols are known to participate in disulfide bond formation, which is essential for protein structure stabilization and enzyme activity. Additionally, thiols can act as antioxidants by neutralizing reactive oxygen species. These properties make compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol attractive candidates for research into redox signaling pathways and oxidative stress-related diseases.
Advances in computational chemistry have further accelerated the discovery and optimization of novel heterocyclic compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis. This approach has been particularly valuable in designing molecules with enhanced selectivity and potency.
The potential applications of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol extend beyond traditional pharmaceuticals. Its structural features make it a promising candidate for materials science applications as well. For example, its ability to form coordination complexes with metals could be exploited in catalysis or sensor development.
In conclusion, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole -3 -thiol (CAS No.24848 -20 -2) is a multifaceted compound with significant potential in both pharmaceutical and materials science research.The unique combination of functional groups,including an amino group、a thiol,and a trifluoromethyl substituent,makes it a valuable intermediate for synthesizing novel bioactive molecules.Ongoing research continues to uncover new applications for this compound,underscoring its importance as a building block in modern chemical biology.
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